

LP10 (Liposomal Tacrolimus): Application Notes and Protocols for a Research Setting

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is an innovative, proprietary liposomal formulation of tacrolimus, a potent calcineurin inhibitor. Developed by Lipella Pharmaceuticals, **LP10** is designed for localized delivery to mucosal tissues, thereby minimizing systemic exposure and associated side effects.[1][2][3] This formulation strategy enhances the therapeutic potential of tacrolimus for site-specific inflammatory conditions. Current research focuses on two primary applications: as an oral rinse for the treatment of Oral Lichen Planus (OLP) and as an intravesical instillation for Hemorrhagic Cystitis (HC).[1][4]

These application notes provide detailed protocols and data from clinical studies to guide researchers and drug development professionals in the utilization and further investigation of **LP10**.

Mechanism of Action

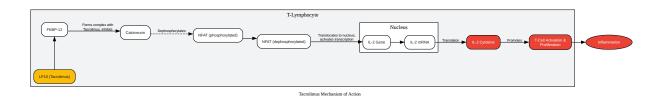
Tacrolimus, the active pharmaceutical ingredient in **LP10**, is a macrolide immunosuppressant. Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-lymphocyte activation pathway.

Signaling Pathway of Tacrolimus:



- Binding to FKBP-12: Tacrolimus enters T-lymphocytes and binds to the immunophilin FKBP-12 (FK506-binding protein).
- Inhibition of Calcineurin: The resulting tacrolimus-FKBP-12 complex inhibits the calcium/calmodulin-dependent phosphatase activity of calcineurin.
- NFAT Dephosphorylation Blockade: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.
- Suppression of Cytokine Gene Transcription: Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).
- Reduced T-Cell Proliferation and Activation: The suppression of IL-2 production leads to a
 downstream reduction in T-cell proliferation and activation, thereby dampening the
 inflammatory response characteristic of autoimmune and inflammatory conditions like OLP.

In the context of HC, tacrolimus is also believed to exert its therapeutic effect through its potent anti-inflammatory properties and by inducing acute arteriole vasoconstriction, which can help control bleeding.



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Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

Application 1: Oral Lichen Planus (OLP)

LP10 is under investigation as an oral rinse for symptomatic OLP, a chronic, T-cell-mediated autoimmune disease of the oral mucosa. The liposomal formulation is designed to improve adherence to the moist oral surfaces and provide consistent drug delivery.

Quantitative Data Summary: Phase 2a Clinical Trial (NCT06233591)

A multicenter, dose-ranging study evaluated the safety and efficacy of **LP10** in 27 adults with symptomatic OLP who had previously failed standard therapies.

Table 1: Efficacy Outcomes at Week 4

Efficacy Endpoint	Baseline (Mean ± SD)	Week 4 (Mean ± SD)	p-value
Investigator Global Assessment (IGA)	3.5 ± 0.51	1.8 ± 1.37	< 0.0001
Pain Numerical Rating Scale (NRS)	6.8 ± 1.90	2.3 ± 2.53	< 0.0001
Sensitivity NRS	7.2 ± 1.71	2.9 ± 2.29	< 0.0001
Reticulation/Erythema /Ulceration (REU)	26.5 ± 10.4	13.2 ± 8.15	< 0.0001
Data sourced from a Phase 2a clinical trial publication.			

Table 2: Safety and Pharmacokinetic Profile



Parameter	Result	
Serious Adverse Events	0 reported	
Most Common Treatment-Related Adverse Event	Dry Mouth (18.5% of patients)	
Systemic Absorption	76% of tacrolimus blood measurements were below the limit of detection (<1.0 ng/mL)	
Maximum Individual Blood Level	4.5 ng/mL (well below the toxicity threshold of 15 ng/mL)	

Experimental Protocol: In-vivo Evaluation of LP10 in OLP

This protocol is based on the Phase 2a clinical trial design (NCT06233591).

1. Subject Recruitment:

- Inclusion Criteria: Adults (≥18 years) with a biopsy-confirmed diagnosis of symptomatic OLP, moderate disease based on an Investigator Global Assessment (IGA) score of ≥ 3, and a pain/sensitivity score of ≥ 3 on a Numerical Rating Scale (NRS).
- Exclusion Criteria: History of oral cancers, active infections, uncontrolled hypertension, and known allergies to tacrolimus or liposomal components.

2. Study Design:

- A multicenter, dose-ranging study.
- Enroll subjects into three dose cohorts: 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10 mL liposomal oral rinse.

3. Treatment Administration:

- Administer 10 mL of the LP10 oral rinse.
- Instruct subjects to rinse for 3 minutes, twice daily, for 4 weeks.
- Ensure subjects do not eat or drink for at least 30 minutes post-administration.
- 4. Data Collection and Outcome Measures:



- Safety: Monitor for adverse events throughout the study and for a 2-week follow-up period. Collect blood samples to measure systemic tacrolimus levels.
- Efficacy (assess at baseline and week 4):
- Investigator Global Assessment (IGA)
- Reticulation, Erythema, and Ulceration (REU) score
- Pain and Sensitivity Numerical Rating Scale (NRS)
- Oral Lichen Planus Symptom Severity Measure (OLPSSM)
- Patient Global Response Assessment (GRA)

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Caption: Experimental workflow for the clinical evaluation of **LP10** in Oral Lichen Planus.

Application 2: Hemorrhagic Cystitis (HC)

LP10 is also being developed for intravesical administration to treat moderate to severe HC, a condition characterized by sustained bleeding from the bladder mucosa, often resulting from chemotherapy or pelvic radiation.



Quantitative Data Summary: Phase 2a Clinical Trial (NCT01393223)

A phase 2a dose-escalation study assessed the safety and efficacy of **LP10** in 13 patients with refractory moderate to severe HC.

Table 3: Efficacy Outcomes

Efficacy Endpoint	Result	
Bleeding Sites on Cystoscopy	Significant improvement from baseline, with a more pronounced dose-dependent response in the 4 mg and 8 mg groups.	
Red Blood Cells in Urine (Microscopy)	Significant improvement across all dose cohorts.	
Hematuria on Dipstick	Number of patients negative for hematuria increased from 2 at baseline to 7 post-treatment.	
Urinary Incontinence	Statistically significant improvement in the 4 mg and 8 mg cohorts.	
Cystoscopy Global Response Assessment (GRA)	Significant improvement across all dose groups.	

Table 4: Safety and Pharmacokinetic Profile

Parameter	Result	
Severe or Serious Adverse Events	None reported.	
Drug-Related Adverse Events	3 reported (artificial urinary sphincter malfunction, dysuria, bladder spasms).	
Systemic Absorption	Short durations of minimal systemic uptake of tacrolimus.	

Experimental Protocol: In-vivo Evaluation of LP10 in HC



This protocol is based on the Phase 2a clinical trial design (NCT01393223).

1. Subject Recruitment:

- Inclusion Criteria: Patients with refractory moderate to severe sterile HC (grades 2-4) for ≥3
 months, with at least one incident of hematuria.
- Exclusion Criteria: Active urinary tract infection, bladder cancer, or other confounding urological conditions.

2. Study Design:

- A multicenter, open-label, dose-escalation study.
- Enroll subjects into three dose cohorts: 2 mg, 4 mg, and 8 mg of tacrolimus in a liposomal formulation for intravesical instillation.

3. Treatment Administration:

- Perform a baseline cystoscopy to assess bleeding.
- Administer up to two intravesical instillations of LP10.
- The instillation should be retained in the bladder for a predefined period (e.g., 1-2 hours) before voiding.

4. Data Collection and Outcome Measures:

- Safety: Monitor for adverse events and collect blood samples for pharmacokinetic analysis.
- Efficacy:
- Change from baseline in the number of bleeding sites on cystoscopy.
- Microscopic urine analysis for red blood cells (RBCs).
- Hematuria on urine dipstick.
- Urinary symptoms (incontinence, frequency, urgency) via a 3-day diary.
- Cystoscopy Global Response Assessment (GRA).

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Caption: Experimental workflow for the clinical evaluation of **LP10** in Hemorrhagic Cystitis.

Conclusion

LP10 represents a promising therapeutic platform for the localized treatment of mucosal inflammatory conditions. The liposomal formulation of tacrolimus allows for targeted drug delivery, enhancing efficacy at the site of inflammation while minimizing systemic toxicity. The data from Phase 2a clinical trials in both Oral Lichen Planus and Hemorrhagic Cystitis demonstrate a favorable safety profile and significant clinical benefit. These protocols and data provide a solid foundation for further research and development of **LP10** for these and potentially other indications involving mucosal inflammation.

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